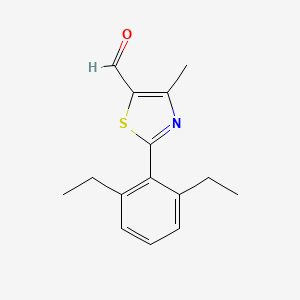
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethylphenyl group and a carbaldehyde group attached to the thiazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2,6-diethylphenylamine with a thioamide under specific conditions The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-methanol
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde is unique due to its specific structural features, such as the diethylphenyl and carbaldehyde groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
832155-13-2 |
|---|---|
分子式 |
C15H17NOS |
分子量 |
259.4 g/mol |
IUPAC 名称 |
2-(2,6-diethylphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H17NOS/c1-4-11-7-6-8-12(5-2)14(11)15-16-10(3)13(9-17)18-15/h6-9H,4-5H2,1-3H3 |
InChI 键 |
YNQCQAJTSBRYPU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(S2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
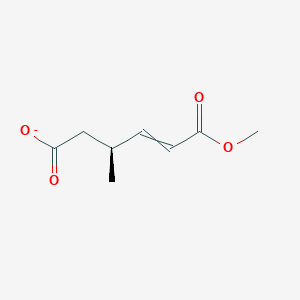
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
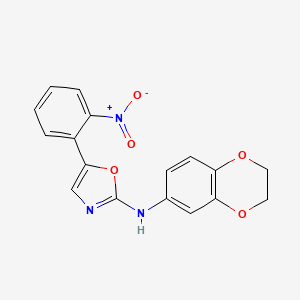
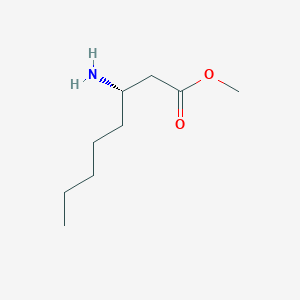
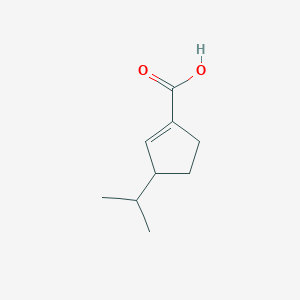
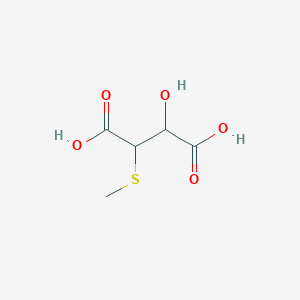
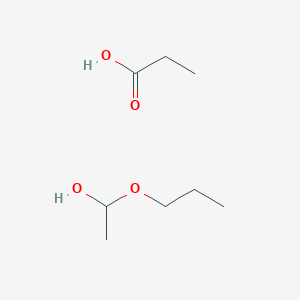
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
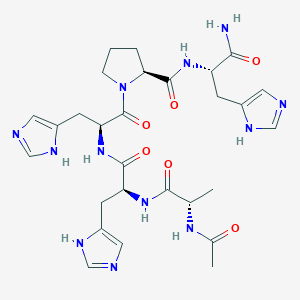

![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
